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molecular formula C15H13N3O2 B1214182 Prinomide CAS No. 77639-66-8

Prinomide

Cat. No. B1214182
M. Wt: 267.28 g/mol
InChI Key: KBQUAIAGRLAZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04977181

Procedure details

A suspension of 13.36 g of 1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile and 6.06 g of tromethamine in 100 ml of ethanol is heated to reflux for about one half hour, the solution is allowed to cool to about room temperature, treated with activated charcoal, filtered and reduced to a volume of about 45 ml at a temperature below 60°. The solution is heated to about 50°-55°, 100 ml of toluene is slowly added over a period of about one half hour with stirring and the resulting mixture is slowly cooled to about 15° over a period of one hour and stirred at 15° about 1 hour. The resulting crystalline product is collected by filtration, washed with toluene and dried at 70°-80° under low vacuum for 24 hours to yield 1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile tromethamine salt of Example 1. Second crop can be obtained by evaporating mother liquor to dryness and crystallizing more product from ethanol: toluene (1:2) as described above.
Quantity
13.36 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:20])[CH:8]([C:11](=[O:19])[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:9]#[N:10].[NH2:21][C:22]([CH2:27][OH:28])([CH2:25][OH:26])[CH2:23][OH:24].C>C(O)C>[NH2:21][C:22]([CH2:27][OH:28])([CH2:25][OH:26])[CH2:23][OH:24].[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:20])[CH:8]([C:11](=[O:19])[NH:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:9]#[N:10] |f:4.5|

Inputs

Step One
Name
Quantity
13.36 g
Type
reactant
Smiles
CN1C(=CC=C1)C(C(C#N)C(NC1=CC=CC=C1)=O)=O
Name
Quantity
6.06 g
Type
reactant
Smiles
NC(CO)(CO)CO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about one half hour
TEMPERATURE
Type
TEMPERATURE
Details
to cool to about room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
reduced to a volume of about 45 ml at a temperature below 60°
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to about 50°-55°
ADDITION
Type
ADDITION
Details
100 ml of toluene is slowly added over a period of about one half hour
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is slowly cooled to about 15° over a period of one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at 15° about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting crystalline product is collected by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried at 70°-80° under low vacuum for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(CO)CO.CN1C(=CC=C1)C(C(C#N)C(NC1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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